molecular formula C16H17ClN2O2 B2620230 2-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)cyclopropane-1-carboxamide CAS No. 1355799-27-7

2-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)cyclopropane-1-carboxamide

Cat. No. B2620230
CAS RN: 1355799-27-7
M. Wt: 304.77
InChI Key: SGMUSRJKSZWBLK-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)cyclopropane-1-carboxamide is not yet fully understood. However, research has suggested that it works by inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death) in these cells.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, 2-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)cyclopropane-1-carboxamide has also been shown to have other biochemical and physiological effects. For example, it has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)cyclopropane-1-carboxamide in lab experiments is its potency and selectivity. It has been shown to be highly effective against cancer cells, while having minimal effects on normal cells. However, one limitation is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.

Future Directions

There are many potential future directions for research on 2-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)cyclopropane-1-carboxamide. One area of interest is in the development of new cancer treatments that incorporate this compound. Another potential direction is in the study of its anti-inflammatory properties, which could lead to the development of new treatments for inflammatory diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its synthesis and purification methods.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)cyclopropane-1-carboxamide involves the reaction of 2-(4-chlorophenyl)cyclopropane-1-carboxylic acid with oxalyl chloride, followed by the reaction with 4-cyanooxan-4-ylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)cyclopropane-1-carboxamide has been studied extensively for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity, particularly against breast cancer cells.

properties

IUPAC Name

2-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c17-12-3-1-11(2-4-12)13-9-14(13)15(20)19-16(10-18)5-7-21-8-6-16/h1-4,13-14H,5-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMUSRJKSZWBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)C2CC2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)cyclopropane-1-carboxamide

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